molecular formula C15H12O3 B1294566 o-Phenacylbenzoic acid CAS No. 2881-31-4

o-Phenacylbenzoic acid

Cat. No. B1294566
CAS RN: 2881-31-4
M. Wt: 240.25 g/mol
InChI Key: MLCPCDOOBNXTFB-UHFFFAOYSA-N
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Description

o-Phenacylbenzoic acid is a chemical compound that is related to the field of organic chemistry. While the provided papers do not directly discuss o-Phenacylbenzoic acid, they do mention compounds that are structurally related or could be involved in similar chemical reactions. For instance, o-Phenylenediamine is mentioned as a precursor to heterocyclic compounds upon photo-oxidation , and o-methylbenzoic acid is used in the synthesis of ternary rare-earth complexes . These studies suggest a rich chemistry surrounding ortho-substituted aromatic compounds, which could be relevant to the understanding of o-Phenacylbenzoic acid.

Synthesis Analysis

The synthesis of related compounds involves multistep reactions and the use of various reagents to introduce functional groups or to form complex structures. For example, the synthesis of helical chiral macrocyclic amides from 1,12-dimethylbenzo[c]phenanthrene-5,8-dicarboxylic acid involves one-pot procedures and the use of dianiline spacers . Similarly, the synthesis of ternary rare-earth complexes with o-methylbenzoic acid requires coordination with 1,10-phenanthroline and careful control of reaction conditions . These examples demonstrate the complexity and precision required in the synthesis of organic compounds, which would also apply to the synthesis of o-Phenacylbenzoic acid.

Molecular Structure Analysis

The molecular structure of compounds is crucial in determining their properties and reactivity. X-ray crystallography is a common technique used to determine the absolute configuration of molecules, as seen in the study of helical chiral macrocyclic amides . The structure of the ternary rare-earth complex with o-methylbenzoic acid revealed various coordination modes of the carboxylate groups and a distorted monocapped square antiprism geometry around the La3+ ion . These findings highlight the importance of molecular structure analysis in understanding the behavior of organic compounds, which would be similarly significant for o-Phenacylbenzoic acid.

Chemical Reactions Analysis

The chemical reactivity of compounds can lead to the formation of new structures with interesting properties. The photochemical conversion of o-phenylenediamine into heterocyclics indicates that light-induced reactions can be a pathway to synthesize complex organic molecules . The ability of macrocyclic amides to exhibit catalytic activity in asymmetric synthesis also showcases the potential of organic compounds to participate in chemical transformations . These insights into chemical reactivity are relevant to the study of o-Phenacylbenzoic acid and its potential reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound are influenced by its molecular structure. The ternary rare-earth complexes with o-methylbenzoic acid were characterized by various techniques, including elemental analysis, IR, X-ray diffraction, and TG-DTG, to understand their properties . These properties, such as solubility, melting point, and reactivity, are essential for the practical application of the compound. The antibacterial activity of the rare-earth complexes also illustrates the potential biological applications of organic compounds . Such properties would be important to characterize for o-Phenacylbenzoic acid as well.

Future Directions

: Comprehensive transcriptomic analysis in response to abscisic acid in Salvia miltiorrhiza : A comprehensive review of the classification, sources, biosynthesis, and biological properties of the common and main consuming and produced simple phenolic acids

properties

IUPAC Name

2-phenacylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O3/c16-14(11-6-2-1-3-7-11)10-12-8-4-5-9-13(12)15(17)18/h1-9H,10H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLCPCDOOBNXTFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CC2=CC=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20182998
Record name Benzoic acid, 2-(2-oxo-2-phenylethyl)- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20182998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

o-Phenacylbenzoic acid

CAS RN

2881-31-4
Record name 2-(2-Oxo-2-phenylethyl)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2881-31-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name o-Toluic acid, alpha-benzoyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002881314
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name o-Phenacylbenzoic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401493
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzoic acid, 2-(2-oxo-2-phenylethyl)- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20182998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-Oxo-2-phenylethyl)benzoic acid
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SQ6KA96ZXT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
DE Ames, O Ribeiro - Journal of the Chemical Society, Perkin …, 1976 - pubs.rsc.org
… l36 and report here the preparation of substituted indole-4-carboxylic acids from 2-bromo-3-nitrobenzoic acid 738 and of some fused ring compounds from o-phenacylbenzoic acid. …
Number of citations: 12 pubs.rsc.org
S Nakajima, S Sugiyama, M Suto - Organic Preparations and …, 1979 - Taylor & Francis
… Upon acidification of the aqueous layer, colorless crystals precipitated; recrystallization from acetone gave large prisms of pure o-phenacylbenzoic acid (XI), mp. 164O, lit.' 164O; yield, …
Number of citations: 11 www.tandfonline.com
MS Newman, S Mladenovic… - Journal of the American …, 1968 - ACS Publications
… Anhydride (nn) of o-Phenacylbenzoic Acid. A solution of 0.36 g of ethoxyacetylene in 10 ml of CH2C12 was added during 15 min to a solution of 2.4 g of III and 0.1 g of mercuric acetate …
Number of citations: 9 pubs.acs.org
G BERTI - The Journal of Organic Chemistry, 1959 - ACS Publications
… and Walbe obtained from the reduction of the ketolactone with tin and hydrochloric acid, was not even a lactone, but had acidic character and was identified as o-phenacylbenzoic acid (…
Number of citations: 32 pubs.acs.org
G Berti - Tetrahedron, 1958 - Elsevier
… phthalide, mp 103”, and substantial amounts of o-phenacylbenzoic acid (XVII). Both (V) and (… ) give with potassium hydroxide the salt of o-phenacylbenzoic acid (XVII). In order to explain …
Number of citations: 41 www.sciencedirect.com
TS Guion, MU Koller, RJ Lachicotte… - Synthetic …, 1996 - Taylor & Francis
… o-Phenacylbenzoic acid (1.00 gram) was dissolved in hot glacial acetic acid (10-15 mL), and then treated with 5-10 drops of concentrated sulfuric acid. The color of the solution …
Number of citations: 7 www.tandfonline.com
EL ELIEL, TE HOOVER - The Journal of Organic Chemistry, 1959 - ACS Publications
The Birch reduction of 2-naphthoic acid and its 1-and 3-methoxy derivative gives mainly l, 2, 3, 4-tetrahydro-2-naphthoic acid or 1, 2, 3, 4, 5, 8-hexahydronaphthoic acid, depending on …
Number of citations: 17 pubs.acs.org
S Siegel, SK Coburn, DR Levering - Journal of the American …, 1951 - ACS Publications
Ill The first product may be made to predominate if the aldehyde is added to an excess of benzylmagnesium chloride, the second, if the Grignard reagent is added to the aldehyde at …
Number of citations: 22 pubs.acs.org
SE Ward - 1971 - search.proquest.com
The original intention of this project was to extend and examine more closely the synthesis of phenanthrenes by the addition of benzyne to styrenes and arylacetylenes which had …
Number of citations: 2 search.proquest.com

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